Home > Products > Screening Compounds P106480 > 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate
4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate -

4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate

Catalog Number: EVT-3636279
CAS Number:
Molecular Formula: C16H11N3O5
Molecular Weight: 325.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273:

    Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It enhances N-methyl-d-aspartate receptor function and has shown preclinical antipsychotic-like and procognitive activities. [] Studies indicate ADX47273's potential as a novel approach for treating schizophrenia. []

Methyl (2-{[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate:

    Compound Description: This compound served as a precursor in the synthesis of a derivative containing a dimethylaminovinyl moiety. [] This derivatization aimed to explore the structure-activity relationships within the 1,2,4-oxadiazole class of compounds. []

Methyl 2-(2-{1-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyloxy}phenyl)-3-(dimethylamino)acrylate:

    Compound Description: This compound was synthesized by reacting a substituted 1,2,4-oxadiazole with N,N-dimethylformamide dimethyl acetal. [] Its crystal structure revealed intramolecular and intermolecular interactions. []

8-[(E)-4-Methoxybenzylidene]-4-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-4H-chromen-2-ylamine:

    Compound Description: This compound's molecular conformation is influenced by intramolecular hydrogen bonding. [] Intermolecular hydrogen bonding and π-stacking interactions contribute to its crystal structure stability. []

Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate:

    Compound Description: This compound is a key intermediate in synthesizing a related 1,2,4-oxadiazole derivative. [, ] It was prepared by reacting methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-phenyl-1,2,4-oxadiazole. [] The crystal structure reveals weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π(arene) interactions. []

    Relevance: This compound serves as a direct precursor to 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1-benzopyran-3-ol, highlighting a specific synthetic pathway within this chemical space. [] The structural similarity between the two lies in the shared 3-phenyl-1,2,4-oxadiazol-5-ylmethoxyphenyl moiety, emphasizing the importance of this structural feature in their synthesis and potential biological activity.

(3,5-Dimethoxy-4-((3-aryl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)aryl methanones:

    Compound Description: This series of compounds demonstrated significant antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. [] The presence of the oxadiazole ring and specific substituents contributes to their activity. []

1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine:

    Compound Description: This compound features an intramolecular C—H⋯N interaction and exhibits intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as a C—H⋯π interaction in its crystal structure. []

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one:

    Compound Description: This compound is characterized by its unique structure containing two 1,2,4-oxadiazole rings linked to an indolin-2-one core. [] The crystal structure is stabilized by intramolecular C—H…O hydrogen bonds. []

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915):

    Compound Description: This compound is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with excellent binding potency and potent inhibition of LTB4 synthesis in human whole blood. [] It possesses an attractive DMPK profile with low predicted human clearance and a low risk for drug-drug interactions. []

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4H-1-benzopyran-3-ol:

    Compound Description: This compound, existing in its enol form, demonstrates the chemical reactivity of the 1,2,4-oxadiazole series. [] Intramolecular hydrogen bonding leads to a hydrogen-bonded six-membered pseudo-ring within the molecule. []

    Relevance: Derived from Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, this compound highlights the potential for further chemical transformations within this series. [] Both this compound and 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate belong to the broader class of 1,2,4-oxadiazole-containing compounds. This example emphasizes the possibility of synthesizing diverse structures with varying properties by modifying the substituents and functional groups attached to the core oxadiazole ring.

Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl}acetate:

    Compound Description: This compound shares a similar structure to Methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate but includes a nitro group at the para position of the phenyl ring attached to the oxadiazole ring. [] The crystal structure shows a weak intramolecular C—H⋯N hydrogen bond and intermolecular C—H⋯O and C—H⋯π interactions. []

Meth­yl 3-(dimethyl­amino)-2-(2-{2-(dimethyl­amino)-1-[3-(2-methyl­phen­yl)-1,2,4-oxadiazol-5-yl]vinylox­y}phen­yl)acrylate:

    Compound Description: This compound features a complex structure with a 1,2,4-oxadiazole ring linked to various substituents, including a dimethylamino group and a methylphenyl group. [] The crystal structure exhibits intramolecular C—H⋯O and C—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions. []

Methyl 2-{[3-(4-methylsulfanyl)phenyl-1,2,4-oxadiazol-5-yl]methoxy}phenyl}acetate:

    Compound Description: This compound features a methylsulfanyl group at the para position of the phenyl ring attached to the oxadiazole ring. [] The crystal structure exhibits intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. []

N-(3-phenyl-1,2,4-oxadiazol-5-yl)-alkylphthalimides:

    Compound Description: This series of compounds, containing both oxadiazole and phthalimide moieties, represents a novel class of potential therapeutic agents. [] Their synthesis and semi-empirical molecular orbital calculations (AMI method) were reported for the first time. []

(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives:

    Compound Description: This series of compounds represents a novel group of 1,2,4-oxadiazole derivatives synthesized and characterized using 1H NMR, IR, and Mass spectroscopy. []

2-[6-(1H-Benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide:

    Compound Description: This compound exhibited significant antimicrobial activity, surpassing Streptomycin's efficacy in agar well diffusion assays. [] Docking studies suggested its potential mechanism of action involves targeting the active site of tRNA (guanine37-N1)-methyltransferase (TrmD), a potential antibiotic target. []

Dialkyl (3-aryl-1,2,4-oxadiazol-5-yl)phosphonates:

    Compound Description: This series of compounds was synthesized via 1,3-dipolar cycloaddition of arenenitrile oxides to dialkyl phosphorocyanidates. [] Their thermal decomposition yielded trialkyl phosphates, suggesting a mechanism involving monomeric alkyl metaphosphate as an intermediate. []

Methyl 3-(dimethyl­amino)-2-[2-(1-{3-[4-(methyl­sulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(dimethyl­amino)vinyl­oxy)phenyl]acrylate:

    Compound Description: This compound, a 1,2,4-oxadiazole derivative, exhibits intramolecular C—H⋯O and intermolecular C—H⋯π interactions. []

2-(2-{3-[4-(Dimethyl­amino)phen­yl]-1,2,4-oxadiazol-5-yl}phen­oxy)-N-(2,6-dimethyl­phen­yl)acetamide:

    Compound Description: This compound is structurally characterized by a bifurcated intramolecular N—H⋯(O,N) hydrogen bond, influencing its conformation. [] The dihedral angles between the oxadiazole and adjacent benzene rings are 14.10° and 17.90° for the central benzene ring and the (dimethylamino)phenyl ring, respectively. []

Methyl {2‐[3‐(4‐bromo­phen­yl)‐1,2,4‐oxadiazol‐5‐ylmeth­oxy]phenyl}­acetate:

    Compound Description: This compound, synthesized from methyl (2-hydroxyphenyl)acetate and a bromophenyl-substituted oxadiazole, exhibits weak intramolecular C—H⋯N hydrogen bonds. []

N‐(2,6‐Dimethyl­phen­yl)‐2‐(2‐{3‐[4‐(methyl­sulfan­yl)­phen­yl]‐1,2,4‐oxadiazol‐5‐yl}phen­oxy)acetamide:

    Compound Description: This compound is characterized by a bifurcated intramolecular N—H⋯O,N hydrogen bond, which stabilizes its molecular conformation. [] It exhibits dihedral angles of 24.50° and 12.20° between the oxadiazole ring and the adjacent benzene and methylsulfanylphenyl rings, respectively. []

N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide:

    Compound Description: This compound is structurally similar to N‐(2,6‐Dimethyl­phen­yl)‐2‐(2‐{3‐[4‐(methyl­sulfan­yl)­phen­yl]‐1,2,4‐oxadiazol-5‐yl}phen­oxy)acetamide, but with a methylsulfonyl group instead of a methylsulfanyl group. [] This subtle modification could significantly impact its electronic properties and potential biological activities.

1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine:

    Compound Description: This compound features a piperazine ring linked to a 1,2,4-oxadiazole moiety substituted with a bromophenyl group. [] It exhibits both intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds in its crystal structure. []

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide:

    Compound Description: This compound features a fluorophenyl group attached to the oxadiazole ring and was synthesized by reacting a substituted phenoxy acetamide with a fluorophenyl-substituted oxadiazole. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives:

    Compound Description: This series, derived from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, demonstrated antifungal activity against Candida albicans. [] Specifically, the parent compound and its 3-p-methylbenzyl derivative, alongside 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives, showed promising activity. []

N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides:

    Compound Description: This series of compounds was designed as potential antifungal prodrugs. [] They are intended to function as masked bis-amidine prodrugs of a promising antifungal lead, N1,N5-bis[4-(N'-(carbamimidoyl)phenyl]glutaramide. []

3-Methyl-1H-1,2,4-triazole-5-amine acetate (Hmta):

    Compound Description: This compound was unintentionally obtained during the synthesis of 3-methyl-1H-1,2,4-triazole-5-amine (mta). [] Its formation highlights the potential for side reactions and the formation of unexpected products during the synthesis of heterocyclic compounds.

Piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate:

    Compound Description: This compound, a 1,2,4-triazole derivative, was investigated for its acute toxicity. [] Based on computer predictions and experimental data, it was classified as a low-toxicity substance (Class IV toxicity) with an LD50 of 1125 mg/kg in rats. []

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate:

    Compound Description: This compound is a novel triazolopyrimidine derivative synthesized from an N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride and a substituted tetrahydropyrimidine. [] It showed promising in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, exhibiting greater potency than Cisplatin. []

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15):

    Compound Description: This compound, part of a series of 5-(4-pyridinyl)-1,2,4-triazole derivatives, showed promising neuroprotective effects. [] It prevented 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and influenced the levels of PD markers in vivo. []

1-{4-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine (39):

    Compound Description: This compound exhibits high affinity for the σ1 receptor and selectivity over the σ2 receptor. [] It demonstrated potent antihyperalgesic activity in a dose-dependent manner by suppressing formalin-induced flinching and attenuating mechanical allodynia in chronic constriction injury-induced neuropathic rats. []

N-[3-Mercapto-5-(4-nitrophenyl)-1,2,4-triazole-4-yl] cyclic imides:

    Compound Description: This series of compounds incorporates both a 1,2,4-triazole ring and a cyclic imide moiety. [] They were synthesized via a multistep process and exhibited promising antimicrobial activity against various bacteria and fungi. []

N-[2-(3-(3/5-(4-Nitrophenyl)-5/3-thioxo-1H-1,2,4-triazol-1-yl)-5-oxo-1,2,4-triazin-6-yl)phenyl]pivalamides:

    Compound Description: These compounds, containing both 1,2,4-triazine and 1,2,4-triazole moieties, were synthesized by reacting a hydrazine derivative with 4-nitrobenzoyl isothiocyanate. []

4-(1-Phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their 4-halogenopyrazolyl analogs:

    Compound Description: This series of compounds, featuring a triazoloquinoxaline core fused with a pyrazole ring, was synthesized and characterized. [] The presence of both triazole and pyrazole moieties highlights the possibility of combining different heterocycles to create new chemical entities.

4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate:

    Compound Description: This compound, featuring two benzoate groups linked through a 1,2,4-oxadiazole ring, exhibits a dihedral angle of 20.67° between the terminal benzoate rings. [] The oxadiazole ring is nearly coplanar with its phenyl substituents, with dihedral angles of 4.80° and 5.82°. [] In the crystal structure, C—H⋯O hydrogen bonds form inversion dimers with R22(40) ring motifs, and C—H⋯O, C—H⋯π, and π–π interactions contribute to crystal stability. []

Properties

Product Name

4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate

IUPAC Name

[4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

InChI

InChI=1S/C16H11N3O5/c1-10(20)23-14-7-5-11(6-8-14)16-17-15(18-24-16)12-3-2-4-13(9-12)19(21)22/h2-9H,1H3

InChI Key

UXRICNZLVCLAMS-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.